[1-(Aminomethyl)cyclopropyl](5-iodo-1,3-thiazol-2-yl)methanol [1-(Aminomethyl)cyclopropyl](5-iodo-1,3-thiazol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17738382
InChI: InChI=1S/C8H11IN2OS/c9-5-3-11-7(13-5)6(12)8(4-10)1-2-8/h3,6,12H,1-2,4,10H2
SMILES:
Molecular Formula: C8H11IN2OS
Molecular Weight: 310.16 g/mol

[1-(Aminomethyl)cyclopropyl](5-iodo-1,3-thiazol-2-yl)methanol

CAS No.:

Cat. No.: VC17738382

Molecular Formula: C8H11IN2OS

Molecular Weight: 310.16 g/mol

* For research use only. Not for human or veterinary use.

[1-(Aminomethyl)cyclopropyl](5-iodo-1,3-thiazol-2-yl)methanol -

Specification

Molecular Formula C8H11IN2OS
Molecular Weight 310.16 g/mol
IUPAC Name [1-(aminomethyl)cyclopropyl]-(5-iodo-1,3-thiazol-2-yl)methanol
Standard InChI InChI=1S/C8H11IN2OS/c9-5-3-11-7(13-5)6(12)8(4-10)1-2-8/h3,6,12H,1-2,4,10H2
Standard InChI Key FWYTVFKPAZBXKC-UHFFFAOYSA-N
Canonical SMILES C1CC1(CN)C(C2=NC=C(S2)I)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a cyclopropane ring substituted with an aminomethyl group at the 1-position, linked via a methanol bridge to a 5-iodo-1,3-thiazol-2-yl group. Its molecular formula is C₈H₁₁IN₂OS, with a molecular weight of 310.16 g/mol . The SMILES notation (OC(C1(CN)CC1)C2=NC=C(I)S2) provides a precise two-dimensional representation of its connectivity .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1864642-65-8
Molecular FormulaC₈H₁₁IN₂OS
Molecular Weight310.16 g/mol
SMILESOC(C1(CN)CC1)C2=NC=C(I)S2
DensityNot Available
Boiling/Melting PointsNot Reported

Stereochemical Considerations

The cyclopropane ring introduces significant steric strain, potentially influencing the compound’s reactivity and interactions with biological targets. The thiazole ring’s iodine atom at the 5-position enhances electrophilicity, making it a candidate for cross-coupling reactions in synthetic chemistry .

Synthesis and Manufacturing

Critical Reaction Parameters

  • Solvent: Ethanol or tetrahydrofuran (THF) for optimal solubility .

  • Temperature: Reflux conditions (70–80°C) to drive cyclization .

  • Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate thiazole formation .

Purification and Characterization

The crude product is typically purified via silica gel chromatography using ethyl acetate/hexane gradients . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the cyclopropane (δ 1.0–1.5 ppm in ¹H NMR) and thiazole protons (δ 7.5–8.5 ppm) .

Physicochemical and Pharmacological Profile

Stability and Solubility

The compound’s stability is influenced by the electron-withdrawing iodine atom, which may reduce susceptibility to oxidative degradation. Limited solubility in aqueous media (predicted logP ≈ 2.1) suggests formulation challenges for biological testing .

Biological Activity

Although direct studies on this compound are sparse, structurally related thiazoles exhibit antimalarial , antimicrobial, and kinase-inhibitory activities. For instance, analogs with sulfonylpyrimidine-thiazole hybrids demonstrate nanomolar efficacy against Plasmodium falciparum . The iodine atom may enhance target binding through halogen bonding with proteins .

Applications and Research Directions

Medicinal Chemistry

The compound’s scaffold is a potential building block for:

  • Antiparasitic Agents: Thiazole derivatives inhibit parasite proteases and redox enzymes .

  • Kinase Inhibitors: The aminomethylcyclopropane group could modulate ATP-binding pockets in kinases .

Material Science

Iodinated thiazoles may serve as precursors for conducting polymers or liquid crystals, leveraging their aromatic and halogen-rich structure .

Future Perspectives

  • Synthetic Optimization: Developing enantioselective routes to access stereoisomers for structure-activity relationship (SAR) studies.

  • Target Identification: Screening against genomic libraries to elucidate mechanism of action.

  • Formulation Studies: Improving aqueous solubility via prodrug strategies or nanoencapsulation.

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